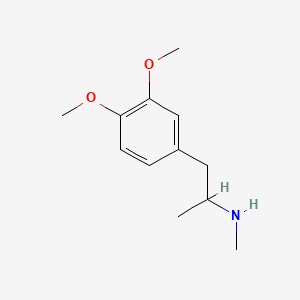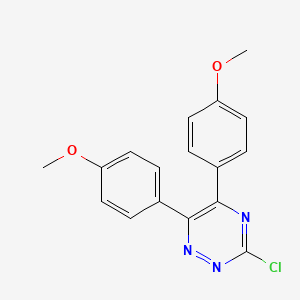
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is an organic compound with a molecular structure that includes a benzene ring substituted with a formyl group, a hydroxyl group, and a methylated amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE typically involves the reaction of 3-hydroxybenzoic acid with methylamine and formic acid. The process can be carried out under mild conditions, often using a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature for about 12 hours . The yield of the intermediate product can be quite high, around 91%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a more reactive leaving group.
Major Products
Oxidation: The major product is n-Methyl-3-carboxy-2-hydroxybenzamide.
Reduction: The major product is n-Methyl-3-hydroxymethyl-2-hydroxybenzamide.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It may serve as a ligand in biochemical studies, interacting with various proteins and enzymes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it can bind to specific proteins or enzymes, altering their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Methylbenzamide
- 3-Hydroxybenzamide
- 2-Hydroxybenzamide
Uniqueness
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methylated amide group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-formyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-4-2-3-6(5-11)8(7)12/h2-5,12H,1H3,(H,10,13) |
InChI-Schlüssel |
OVFBIPFYXDGUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC(=C1O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(bromomethyl)-5-methoxyphenyl]methanol](/img/structure/B8680131.png)






![2-Amino-5-[(phenylmethyl)thio]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8680194.png)
![2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(pyridin-2-yl)ethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8680210.png)



